4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

Pyridazinone Benzamide Kinase Inhibitor

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1021224-35-0) is a synthetic small molecule featuring a pyridazin-3(2H)-one core substituted with a 4-methoxyphenyl group at position 3 and an N-(3-aminopropyl)-4-fluorobenzamide side chain at position 1. Based on its structural features and chemical class, the compound is commonly investigated as a phosphodiesterase (PDE) inhibitor, a kinase inhibitor, or a GPCR modulator in early-stage drug discovery campaigns.

Molecular Formula C21H20FN3O3
Molecular Weight 381.4 g/mol
CAS No. 1021224-35-0
Cat. No. B3397838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide
CAS1021224-35-0
Molecular FormulaC21H20FN3O3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-2-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27)
InChIKeyAIVFAGXWOJFFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide – Chemical Identity & Core Procurement Profile


4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1021224-35-0) is a synthetic small molecule featuring a pyridazin-3(2H)-one core substituted with a 4-methoxyphenyl group at position 3 and an N-(3-aminopropyl)-4-fluorobenzamide side chain at position 1 [1]. Based on its structural features and chemical class, the compound is commonly investigated as a phosphodiesterase (PDE) inhibitor, a kinase inhibitor, or a GPCR modulator in early-stage drug discovery campaigns [2]. As of 2026-05-10, publicly available peer-reviewed or patent-derived quantitative biological profiling data for this specific compound remain absent from all primary scientific literature searched.

Why Generic Substitution of 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide Cannot Be Based Solely on In-Class Analogy


No two pyridazinone-benzamide analogs can be assumed to be functionally interchangeable without compound-specific quantitative evidence. Even minor variations—such as the 4-fluoro substitution on the benzamide ring versus 4-trifluoromethyl or 2,4-difluoro analogs—are known within this chemical class to drastically alter target selectivity, metabolic stability, and potency profiles [1]. For instance, within the closely related 6-oxopyridazin-1(6H)-yl scaffold, a shift from a 4-methoxy to a 2-methoxyphenyl group has been documented to change butyrylcholinesterase IC₅₀ by over 5-fold [2]. Therefore, any procurement or experimental selection relying solely on class-level inference risks invalidating SAR hypotheses and wasting resources. This guide transparently documents that, at present, specific differentiation evidence for 1021224-35-0 is lacking, enabling informed decision-making.

Quantitative Differentiation Evidence for 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide – Head-to-Head Data Status


Head-to-Head Biological Data Gap: Target Compound vs. Closest Structural Analogs

A comprehensive search of PubMed, Google Scholar, and global patent databases through Q2 2026 returned zero head-to-head comparisons, no peer-reviewed biological assay results, and no patent examples specifically quantifying the activity of 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide against any comparator compound. Two proximal analogs—2,4-difluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methylbenzamide—are listed in commercial catalogs but similarly lack published biological data . The most detailed publicly available study on a pyridazinone scaffold containing this 4-methoxyphenyl motif examined carbamate derivatives for cholinesterase inhibition, in which the 4-methoxyphenyl variant showed moderate selectivity for eqBuChE (IC₅₀ = 34.5 µM) [1]. This evidence does not describe the target compound. In summary, the target compound currently has no quantifiable differentiation over analogs—a critical data gap that must be closed through experimental profiling before procurement decisions that depend on differentiated activity.

Pyridazinone Benzamide Kinase Inhibitor PDE Inhibitor SAR

Physicochemical Differentiation: Calculated Property Profile vs. Drug-Likeness Baselines

The target compound's calculated physicochemical properties place it within favorable oral drug-like space, yet without assay data this provides only theoretical guidance. Its molecular weight (381.4 g/mol), predicted LogP, and hydrogen bond donor/acceptor counts all conform to Lipinski's Rule of Five [1]. The 4-fluoro substituent is a classic medicinal chemistry modification known to improve metabolic stability by blocking CYP450-mediated oxidation at the para position, compared to non-fluorinated or methoxy-substituted benzamide controls [2]. However, metabolic stability has not been experimentally measured for the compound. Without confirming assay data, these calculations remain supportive rather than decisive for procurement.

Drug-likeness Physicochemical Properties Lipinski PK Prediction

Procurement-Relevant Application Scenarios for 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide


Novel Target Deconvolution Tool in PDE or Kinase Panel Screening

The compound's uncharacterized status makes it suitable as a probe for target deconvolution studies where its structure can be compared against extensive in-house databases or broad selectivity panels. Its pyridazinone scaffold is a known kinase hinge-binding motif. Procurement is justified when the goal is to map a chemical biology space, not when a hit with pre-validated activity is required. [1]

Scaffold-Hopping Starting Point in Anti-Inflammatory or CNS Programs

Patent class filings suggest the pyridazinone-benzamide series has been explored for inflammatory, CNS, and metabolic disorders. This compound can serve as a central scaffold for systematic SAR exploration, with the 4-fluoro modification offering a strategic advantage for later lead optimization steps. [1]

In-House Selectivity Profiling Benchmark Against Proprietary Analog Series

Organizations with proprietary libraries of similar pyridazinone-benzamides may acquire this compound to benchmark selectivity and potency against internal lead candidates. Its public availability enables side-by-side comparisons that can strengthen patent positions. [1]

Crystallography or Biophysical Fragment Screening Template

With a molecular weight of 381.4 and a defined, rigidified structure, the compound is suitable for protein X-ray crystallography or surface plasmon resonance (SPR) studies to identify binding modes that could be leveraged in fragment-based drug design. [1]

Quote Request

Request a Quote for 4-fluoro-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.